N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
The compound contains several notable functional groups including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo ring, a pyridine ring, a thiazole ring, and an amide group. The presence of these heterocyclic rings and the amide group suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The compound has several aromatic rings (1,2,4-oxadiazole, 1,2,4-triazolo, pyridine, and thiazole), which contribute to its stability. The presence of nitrogen and oxygen atoms in these rings also allows for the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the heterocyclic rings can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound likely makes it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Characterization
- The compound N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide belongs to a class of heterocyclic compounds, known for their complex synthesis and chemical characterization. For instance, a related heterocyclic compound synthesis involved reactions with pyridin-4-yl and triazole-thiadiazole derivatives, characterized by NMR and LC-MS spectral studies (Patel & Patel, 2015).
Antibacterial and Antifungal Activities
- Compounds within this chemical family have been studied for their antibacterial and antifungal properties. For example, a related research synthesized derivatives with notable antibacterial activity against various bacteria including gram-positive and gram-negative strains, and antifungal activities against different fungi (Patel & Patel, 2015).
Potential Antitumor Activities
- Another important application of these compounds is in the field of antitumor research. A study on N-arylpyrazole-containing enaminones, which are chemically similar, showed inhibition effects on human breast and liver carcinoma cell lines, indicating potential for antitumor applications (Riyadh, 2011).
Synthesis of Natural Compounds
- These compounds also play a role in the synthesis of natural compounds. For instance, the synthesis of oxazoles, a structurally related compound, was involved in the creation of natural substances like texamine and uguenenazole (Kumar et al., 2012).
Development of Novel Pharmaceuticals
- The chemical structure of this compound suggests its potential in the development of novel pharmaceuticals. This is evidenced by the synthesis and biological assessment of similar compounds for their pharmacological activities (Karpina et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c1-12-22-19(29-26-12)14-8-5-9-27-16(24-25-17(14)27)10-21-18(28)15-11-30-20(23-15)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHRKKKRAXZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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